molecular formula C18H24N2O7S B12430194 2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

Cat. No.: B12430194
M. Wt: 412.5 g/mol
InChI Key: OLOCXIJVDIVAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morantel citrate is a chemically synthesized antiparasitic agent primarily used in veterinary medicine. It is a tetrahydropyrimidine anthelmintic, differing from the related analogue pyrantel by the presence of a methyl group on the thiophene ring. Morantel citrate is used to treat parasitic infections in livestock, particularly roundworms and tapeworms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morantel citrate is synthesized by reacting pyrimidine compounds with citric acid. The detailed steps and conditions of the reaction vary depending on the specific synthetic route . The compound is typically prepared by dissolving morantel in methanol and then reacting it with citric acid under controlled conditions to form the citrate salt .

Industrial Production Methods

In industrial settings, morantel citrate is produced by large-scale chemical synthesis. The process involves the preparation of morantel base, which is then reacted with citric acid to form the citrate salt. The reaction is carried out in a controlled environment to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Morantel citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of morantel citrate, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Morantel citrate has several scientific research applications:

Mechanism of Action

Morantel citrate acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes. Activation of these receptors induces a prolonged, spastic paralysis of the worms, leading to their expulsion from the host. The compound inhibits acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby disrupting the normal transmission of nervous signals in the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morantel citrate is unique due to its specific structure, which includes a methyl group on the thiophene ring. This structural difference enhances its efficacy as an anthelmintic compared to pyrantel. Additionally, its ability to act as a potent agonist at acetylcholine receptors sets it apart from other similar compounds .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S.C6H8O7/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,9H,3,7-8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOCXIJVDIVAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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